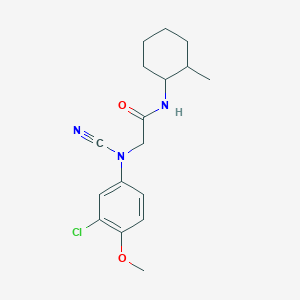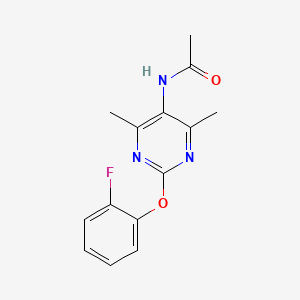
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide, also known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of anilinoacetamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide can disrupt the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and physiological effects:
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and increase the levels of antioxidant enzymes. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its high potency and selectivity. 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in combination with other drugs to enhance its therapeutic effects. Moreover, further studies are needed to elucidate the mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide (2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide) is a chemical compound that has shown significant potential for therapeutic applications. Its high potency and selectivity make it an attractive candidate for further investigation. The development of more efficient synthesis methods and the investigation of its potential use in combination with other drugs are areas of research that hold promise for the future.
Métodos De Síntesis
The synthesis of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide involves the reaction of 2-methylcyclohexylamine with 3-chloro-4-methoxyaniline, followed by the addition of acetic anhydride and potassium cyanide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12-5-3-4-6-15(12)20-17(22)10-21(11-19)13-7-8-16(23-2)14(18)9-13/h7-9,12,15H,3-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUCKYHEYIGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN(C#N)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)
![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)
![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)
![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)
![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)
![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)
![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)
![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)